molecular formula C16H23NO3 B8394659 (R)-1-(2-phenoxyethyl)-3-piperidine-carboxylic acid ethyl ester

(R)-1-(2-phenoxyethyl)-3-piperidine-carboxylic acid ethyl ester

Cat. No. B8394659
M. Wt: 277.36 g/mol
InChI Key: GMBZVLWEYIAFSY-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(2-phenoxyethyl)-3-piperidine-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-1-(2-phenoxyethyl)-3-piperidine-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(2-phenoxyethyl)-3-piperidine-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(R)-1-(2-phenoxyethyl)-3-piperidine-carboxylic acid ethyl ester

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

ethyl (3R)-1-(2-phenoxyethyl)piperidine-3-carboxylate

InChI

InChI=1S/C16H23NO3/c1-2-19-16(18)14-7-6-10-17(13-14)11-12-20-15-8-4-3-5-9-15/h3-5,8-9,14H,2,6-7,10-13H2,1H3/t14-/m1/s1

InChI Key

GMBZVLWEYIAFSY-CQSZACIVSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN(C1)CCOC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCOC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-piperidinecarboxylate (20.58 g), 2-bromoethyl phenyl ether (26.31 g), sodium bicarbonate (10.99 g) and IMS (100 ml) was boiled under reflux for 16 hours. The mixture was evaporated to dryness then diluted with water (100 ml) and 2M sodium hydroxide solution (20 ml). This mixture was extracted with dichloromethane and the combined dichloromethane extracts were extracted with 2M hydrochloric acid. The acidic extracts were washed with dichloromethane and then basified with 2M sodium hydroxide solution. This mixture was extracted with dichloromethane to give ethyl N-(2-phenoxyethyl)piperidine-3-carboxylate as an oil. A sample of the oil was dissolved in ether and ethereal oxalic acid was added. The precipitate was filtered off and recrystallised from aqueous propan-2-ol to give ethyl N-(2-phenoxyethyl)piperidine-3-carboxylate oxalate hemihydrate, m.p. 131°-132° C.
Quantity
20.58 g
Type
reactant
Reaction Step One
Quantity
26.31 g
Type
reactant
Reaction Step One
Quantity
10.99 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
100 mL
Type
solvent
Reaction Step One

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